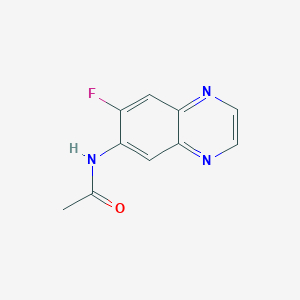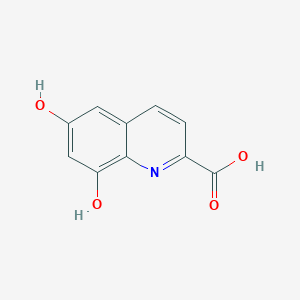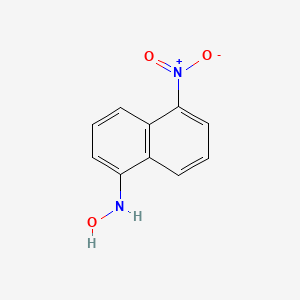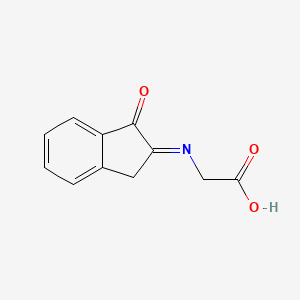
N-(7-Fluoroquinoxalin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Fluoroquinoxalin-6-yl)acetamide is a chemical compound with the molecular formula C₁₀H₈FN₃O and a molecular weight of 205.19 g/mol . It belongs to the class of aromatic heterocycles and is primarily used for research purposes . This compound is characterized by the presence of a fluoroquinoxaline moiety, which is known for its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Fluoroquinoxalin-6-yl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-Fluoroquinoxalin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluoro group in the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(7-Fluoroquinoxalin-6-yl)acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(7-Fluoroquinoxalin-6-yl)acetamide is not fully understood. compounds containing the fluoroquinoxaline moiety are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects . For example, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, which is essential for bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroquinolones: These compounds share the fluoroquinoxaline moiety and are known for their antibacterial properties.
Quinazoline Derivatives: These compounds have similar structural features and are studied for their antiproliferative activities against cancer cells.
Phenoxyacetamide Derivatives: These compounds are investigated for their pharmacological activities, including potential therapeutic applications.
Uniqueness
N-(7-Fluoroquinoxalin-6-yl)acetamide is unique due to its specific substitution pattern on the quinoxaline ring, which may confer distinct biological activities compared to other similar compounds
Eigenschaften
CAS-Nummer |
920034-11-3 |
|---|---|
Molekularformel |
C10H8FN3O |
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
N-(7-fluoroquinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C10H8FN3O/c1-6(15)14-8-5-10-9(4-7(8)11)12-2-3-13-10/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
COLBIFSGBMNCLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=NC=CN=C2C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
![2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B11898463.png)


![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)



![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)

